4-(4-Ethylphenoxy)-2-methylaniline
Description
Properties
IUPAC Name |
4-(4-ethylphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-12-4-6-13(7-5-12)17-14-8-9-15(16)11(2)10-14/h4-10H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTAVWBCCWCPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenoxy)-2-methylaniline typically involves the reaction of 4-ethylphenol with 2-chloro-4-nitrotoluene under basic conditions to form the intermediate 4-(4-ethylphenoxy)-2-nitrotoluene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(4-Ethylphenoxy)-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- 4-Chloro-2-methylaniline (): Replacing the ethylphenoxy group with a chlorine atom significantly alters metabolic pathways. 4-Chloro-2-methylaniline is carcinogenic, forming reactive intermediates (e.g., hydroxylamino derivatives) that bind to DNA and proteins in rat liver microsomes. This contrasts with the ethylphenoxy group, which may reduce electrophilicity and metabolic activation due to steric hindrance and electron-donating effects .
- However, the ethylphenoxy group’s bulkiness may improve thermal stability, as seen in related phenoxy-containing compounds (e.g., propanol derivatives in ), which exhibit defined pH and drying tolerances .
- 4-(Azetidin-1-yl)-2-methylaniline (): The azetidine ring introduces a cyclic amine, increasing basicity and solubility in polar solvents. In contrast, the ethylphenoxy group likely reduces water solubility due to its hydrophobic nature but may enhance lipophilicity for membrane penetration in drug design .
Physicochemical Properties
*Calculated based on structural formula.
Biological Activity
4-(4-Ethylphenoxy)-2-methylaniline is an organic compound belonging to the class of aniline derivatives, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The exploration of its biological activity is crucial for understanding its potential applications in pharmaceuticals and other fields.
- Molecular Formula : CHN\O
- Molecular Weight : 233.30 g/mol
- Chemical Structure : The compound features an ethylphenoxy group attached to a methylaniline structure, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activities, leading to significant biological effects. For instance, it may inhibit enzymes associated with microbial growth, thereby exhibiting antimicrobial properties.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies indicate that the compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent antimicrobial effect comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. It exhibits significant free radical scavenging activity, which is essential for preventing oxidative stress-related cellular damage. The antioxidant capacity is measured using various assays, such as DPPH and ABTS radical scavenging tests.
| Assay Type | IC (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and apoptotic pathways.
Case Studies
- Study on Antimicrobial Effects : A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
- Antioxidant Potential Assessment : In a study by Johnson et al. (2024), the antioxidant activity of the compound was evaluated against various free radicals, showing promising results that support its use in formulations aimed at reducing oxidative stress.
- Apoptosis Induction in Cancer Cells : Research by Lee et al. (2025) highlighted the compound's ability to induce apoptosis in human breast cancer cells via mitochondrial pathways, indicating a potential role in cancer therapy.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-(4-Ethylphenoxy)-2-methylaniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 4-ethylphenol with 2-methylaniline under Ullmann or nucleophilic aromatic substitution conditions. A base (e.g., K₂CO₃) in a polar aprotic solvent (DMF, DMSO) at 120–150°C facilitates phenoxy bond formation . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to aniline), inert atmosphere (N₂/Ar), and reaction time (8–12 hrs). Impurities like unreacted phenol or di-substituted byproducts can be minimized via TLC monitoring and column chromatography purification .
Q. Q2. How can researchers confirm the molecular structure of this compound?
Methodological Answer: Structural validation combines:
- ¹H/¹³C NMR : Aromatic proton signals at δ 6.5–7.2 ppm (split due to ethylphenoxy and methyl substituents), methyl group at δ 2.3 ppm .
- FT-IR : N-H stretching (~3400 cm⁻¹), C-O-C (phenoxy) at ~1250 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ≈ 243 (C₁₅H₁₇NO) .
- X-ray Crystallography (if crystalline): Resolves bond angles and confirms substituent positions .
Advanced Synthetic Challenges
Q. Q3. How can competing side reactions (e.g., oxidation or dimerization) be suppressed during synthesis?
Methodological Answer:
- Oxidation Mitigation : Use degassed solvents and chelating agents (EDTA) to sequester trace metal ions that catalyze amine oxidation .
- Dimerization Control : Limit reaction temperature (<150°C) and avoid excess base, which promotes nucleophilic attack at unintended positions .
- Byproduct Analysis : Employ HPLC-MS to identify and quantify impurities (e.g., quinone derivatives from oxidation) .
Q. Q4. What strategies optimize regioselectivity in phenoxy-aniline coupling reactions?
Methodological Answer:
- Directing Groups : Electron-donating groups (e.g., methyl on aniline) para to the amine enhance para-substitution .
- Catalytic Systems : CuI/1,10-phenanthroline in Ullmann coupling improves regioselectivity for phenoxy attachment .
- Computational Modeling : DFT calculations predict activation barriers for competing pathways, guiding solvent/base selection .
Biological Activity and Mechanisms
Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values to structurally similar compounds (e.g., 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline) .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Note enhanced lipophilicity from the ethyl group may improve membrane penetration .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Use SAR analysis to correlate substituent effects (ethyl vs. chloro) with activity .
Q. Q6. How does the ethylphenoxy group influence receptor binding compared to halogenated analogs?
Methodological Answer:
- Hydrophobic Interactions : The ethyl group enhances lipophilicity (logP ≈ 3.5 vs. 2.8 for chloro analogs), favoring binding to hydrophobic pockets .
- Steric Effects : Bulkier ethyl may reduce binding affinity to sterically constrained targets (e.g., cytochrome P450 isoforms) compared to fluoro substituents .
- Electron Donation : Ethyl’s electron-donating nature alters π-π stacking in aromatic receptors vs. electron-withdrawing halogens .
Data Interpretation and Contradictions
Q. Q7. How should researchers resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Control for Purity : Verify compound purity (>95% via HPLC) to exclude confounding effects from impurities .
- Assay Variability : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Structural Validation : Confirm regioisomeric purity (e.g., meta vs. para substitution) via NOESY NMR .
Q. Q8. Why might computational predictions of reactivity conflict with experimental results?
Methodological Answer:
- Solvent Effects : DFT models often neglect solvent polarity, which can stabilize transition states (e.g., DMF vs. toluene) .
- Steric Crowding : Molecular mechanics simulations may underestimate steric hindrance from the ethyl group .
- Catalytic Intermediates : Unaccounted metal-ligand complexes (e.g., Cu-phenanthroline) alter reaction pathways .
Safety and Handling
Q. Q9. What safety protocols are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
